2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
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Overview
Description
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a heterocyclic compound that has shown potential in scientific research applications. It is a quinoline derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. It has also been suggested that the compound exerts its anti-microbial effects by inhibiting the activity of bacterial DNA gyrase.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-bacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone in lab experiments include its potential as a multi-target drug, its low toxicity, and its ability to cross the blood-brain barrier. However, the limitations of using this compound in lab experiments include its low solubility in water, its instability under acidic conditions, and the lack of information on its pharmacokinetics.
Future Directions
For research on 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone include the development of more efficient synthesis methods, the investigation of its pharmacokinetics, and the identification of its molecular targets. In addition, further studies are needed to investigate its potential as an analgesic and anti-convulsant.
Synthesis Methods
The synthesis of 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has been reported using different methods. One method involves the reaction of 2-acetylthiophene with benzaldehyde and aniline in the presence of acetic acid and ammonium acetate. Another method involves the reaction of 2-acetylthiophene with benzaldehyde and aniline in the presence of ammonium chloride and glacial acetic acid. The yield of the compound synthesized using these methods ranges from 60-80%.
Scientific Research Applications
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has been studied for its potential in various scientific research applications. It has shown promising results as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been studied for its potential as an analgesic and anti-convulsant.
properties
IUPAC Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c27-26-24(25(30)17-9-3-1-4-10-17)23(21-15-8-16-31-21)22-19(13-7-14-20(22)29)28(26)18-11-5-2-6-12-18/h1-6,8-12,15-16,23,27,30H,7,13-14H2/b25-24+,27-26? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMVTJCKZMBWHS-PYNDXIEHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CC=CC=C4)C5=CC=CS5)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CC=CC=C4)C5=CC=CS5)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one |
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